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Compound of Interest

5-Bromo-2-benzyloxy-6-
Compound Name:
methylpyridine

Cat. No.: B161952

Audience: Researchers, scientists, and drug development professionals.

Core Focus: While specific experimental spectral data for 5-Bromo-2-benzyloxy-6-
methylpyridine (CAS No. 126717-60-0) is not readily available in public databases, this guide
provides a comprehensive overview of the expected spectroscopic characteristics, general
experimental protocols for acquiring such data, and the logical workflow for its analysis. This
information is crucial for researchers synthesizing or working with this compound and similar
pyridine derivatives.

Compound Identification

Property Value

Chemical Name 5-Bromo-2-(benzyloxy)-6-methylpyridine
CAS Number 126717-60-0[1]

Molecular Formula C13H12BrNO

Molecular Weight 278.14 g/mol [2]

A pyridine ring substituted with a bromo, a
Structure

benzyloxy, and a methyl group.

Predicted Spectral Data & Interpretation
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The following sections detail the expected spectral characteristics based on the structure of 5-
Bromo-2-benzyloxy-6-methylpyridine.

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic
molecule.

H NMR (Proton NMR): The proton NMR spectrum will provide information about the number of
different types of protons and their neighboring environments.

Expected *H NMR Data Summary
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13C NMR (Carbon-13 NMR): The 13C NMR spectrum will show a signal for each unique carbon
atom in the molecule.

Expected 3C NMR Data Summary
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Chemical Shift (8) ppm (Predicted)

Assignment
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~70 -O-CH2-Ph

| ~ 24 | Pyridine-CHs |

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Data Summary

Wavenumber (cm—?) Bond Functional Group

3100 - 3000 C-H Aromatic

2950 - 2850 C-H Aliphatic (CHz and CHs)
1600 - 1450 C=C/C=N Aromatic Ring / Pyridine Ring
1250 - 1000 C-O Ether

| 750 - 550 | C-Br | Alkyl Halide |

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Expected Mass Spectrometry Data
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m/z Value Interpretation

[M]* Molecular ion peak (characteristic
2771279 . . .
isotopic pattern for Bromine)

198 [M - Br]*

| 91 | [C7H7]* (Tropylium ion from benzyl group) |
Experimental Protocols
The following are generalized protocols for obtaining the spectral data.

o Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-2-benzyloxy-6-
methylpyridine in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in an
NMR tube.

e 1H NMR Acquisition:
o Place the sample in a 400 or 500 MHz NMR spectrometer.

o Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise
ratio.

o Typical spectral width is 0-12 ppm.
e 13C NMR Acquisition:
o Use the same sample.
o Acquire a proton-decoupled 13C NMR spectrum.
o Alarger number of scans will be necessary compared to *H NMR.
o Typical spectral width is 0-220 ppm.

o Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond
crystal of an ATR-FTIR spectrometer.
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o Data Acquisition:
o Record the spectrum, typically in the range of 4000-400 cm~1.
o Perform a background scan prior to the sample scan.

o Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer
via direct infusion or through a chromatographic method like GC-MS or LC-MS.

« lonization: Utilize an appropriate ionization technique, such as Electron lonization (EI) or
Electrospray lonization (ESI).

o Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

o Detection: A detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the characterization of a synthesized
compound like 5-Bromo-2-benzyloxy-6-methylpyridine.
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Synthesis & Purification
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Workflow for Synthesis and Spectroscopic Characterization.

Synthesis Context

The synthesis of 5-Bromo-2-benzyloxy-6-methylpyridine would typically involve the
benzylation of the corresponding hydroxypyridine. A plausible synthetic route starts from 5-
bromo-6-methylpyridin-2-ol. The hydroxyl group can be deprotonated with a suitable base (e.g.,
sodium hydride) followed by reaction with benzyl bromide to form the benzyloxy ether.
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Purification is then carried out, commonly by column chromatography, before spectroscopic
characterization to confirm the structure and purity of the final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Technical Guide: Spectroscopic Profile of 5-Bromo-2-
benzyloxy-6-methylpyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b161952#5-bromo-2-benzyloxy-6-methylpyridine-
spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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